2-{[3-(Butylsulfonyl)-2-hydroxypropyl]sulfanyl}-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile
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Overview
Description
2-{[3-(Butylsulfonyl)-2-hydroxypropyl]sulfanyl}-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile is a complex organic compound with a molecular formula of C25H26N2O3S2 and a molecular weight of 496.64 g/mol This compound features a pyridine ring substituted with various functional groups, including butylsulfonyl, hydroxypropyl, methoxyphenyl, and phenyl groups
Preparation Methods
The synthesis of 2-{[3-(Butylsulfonyl)-2-hydroxypropyl]sulfanyl}-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of Functional Groups: The butylsulfonyl, hydroxypropyl, methoxyphenyl, and phenyl groups are introduced through substitution reactions using suitable reagents and catalysts.
Final Assembly: The final compound is assembled by coupling the functionalized pyridine ring with the remaining substituents under controlled reaction conditions.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes and equipment.
Chemical Reactions Analysis
2-{[3-(Butylsulfonyl)-2-hydroxypropyl]sulfanyl}-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyl or nitro groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
2-{[3-(Butylsulfonyl)-2-hydroxypropyl]sulfanyl}-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 2-{[3-(Butylsulfonyl)-2-hydroxypropyl]sulfanyl}-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied .
Comparison with Similar Compounds
2-{[3-(Butylsulfonyl)-2-hydroxypropyl]sulfanyl}-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-{[3-(Butylsulfonyl)-2-hydroxypropyl]sulfanyl}-4,6-diphenyl nicotinonitrile: This compound has a similar core structure but different substituents, leading to variations in its chemical and biological properties.
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide: This compound features a triazole ring instead of a pyridine ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C26H28N2O4S2 |
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Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-(3-butylsulfonyl-2-hydroxypropyl)sulfanyl-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C26H28N2O4S2/c1-3-4-14-34(30,31)18-21(29)17-33-26-24(16-27)23(19-8-6-5-7-9-19)15-25(28-26)20-10-12-22(32-2)13-11-20/h5-13,15,21,29H,3-4,14,17-18H2,1-2H3 |
InChI Key |
VOAMADMXWIFILG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CC(CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3)C#N)O |
Origin of Product |
United States |
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